molecular formula C12H17N3O2 B1356891 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine CAS No. 681004-49-9

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

Cat. No. B1356891
M. Wt: 235.28 g/mol
InChI Key: DUUNJNHSMBYVAY-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is a synthetic compound with a molecular weight of 235.29 . It is an analog of piperazine, a cyclic amine that is commonly used as a building block in the synthesis of many drugs and other compounds.


Synthesis Analysis

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine serves as an important intermediate in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound with potential biological significance.


Molecular Structure Analysis

The molecular structure of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is represented by the linear formula C12H17N3O2 . The InChI code for this compound is 1S/C12H17N3O2/c1-10-9-11(15(16)17)3-4-12(10)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine are not detailed in the search results, it is known to be a useful intermediate in the synthesis of various biologically active compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine include a molecular weight of 235.29 . The compound is solid in its physical form.

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine serves as an important intermediate in the synthesis of biologically active compounds. For instance, the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound with potential biological significance, demonstrates the utility of related piperazine derivatives in chemical synthesis (Liu Ya-hu, 2010).

Biological Activity

  • Piperazine derivatives, including those structurally similar to 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine, have shown significant biological activities. For instance, some derivatives have been found to possess potent antibacterial and cytotoxic activities. Specific compounds have demonstrated effective biofilm inhibition and inhibitory activities against various bacterial strains, highlighting their potential in medical and pharmaceutical research (Ahmed E. M. Mekky, S. Sanad, 2020).

Antimicrobial and Antiviral Properties

  • Research on piperazine derivatives has extended into the realm of antimicrobial and antiviral properties. For example, certain derivatives have been synthesized and tested for their antibacterial activities against various strains. These compounds have shown promising results, indicating their potential use in the development of new antimicrobial agents (Wu Qi, 2014).

  • Additionally, studies have reported the synthesis and evaluation of piperazine derivatives doped with other compounds, showing promising antiviral activities, particularly against Tobacco mosaic virus (TMV), as well as notable antimicrobial activity (R. C. Krishna Reddy et al., 2013).

Crystallography and Molecular Structure

  • The crystal structures of compounds related to 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine have been determined using X-ray diffraction analysis. This research provides valuable insights into the molecular structure and conformation of these compounds, which is crucial for understanding their chemical and biological properties (Vanessa Renee Little et al., 2008).

properties

IUPAC Name

1-methyl-4-(2-methyl-4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-10-9-11(15(16)17)3-4-12(10)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUNJNHSMBYVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593788
Record name 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

CAS RN

681004-49-9
Record name 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A homogeneous mixture of 4-fluoro-3-methylnitrobenzene 1 (20 g, 129 mmol) and N-methylpiperazine 3 (25.82 g, 258 mmol) in N-methylpyrrolidone (NMP) (10 mL) was refluxed (120° C.) under N2 for 24 hours. The reaction mixture upon cooling to room temperature was poured over a saturated NaCl solution (100 mL). The resulting solid was sonicated for approx. 30 seconds, filtered, washed with ice-cold water (2×10 mL) and dried under high vacuum to obtain 4-(4-methylpiperazinyl)-3-methylnitrobenzene 5 (28 g, 92%). 1H NMR (CD3OD): δ 8.02 (m, 2H), 7.13 (d, 1H, J=9.3 Hz), 3.08 (m, 4H), 2.66 (m, 4H), 2.38 (s, 6H); LCMS; purity: 99%, MS (m/e); 236
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.82 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
O Phuangsawai, P Beswick, S Ratanabunyong… - European Journal of …, 2016 - Elsevier
A series of 2,4 diamino-pyrimidines have been identified from an analysis of open access high throughput anti-malarial screening data reported by GlaxoSmithKline at the 3D7 and …
Number of citations: 23 www.sciencedirect.com
J Jeon, SY Jang, EJ Kwak, SH Lee, JY Byun… - European Journal of …, 2023 - Elsevier
Epidermal growth factor receptor (EGFR)-targeted therapy is used to treat EGFR mutation-induced non-small cell lung cancer (NSCLC). However, its efficacy does not last beyond a …
Number of citations: 4 www.sciencedirect.com

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